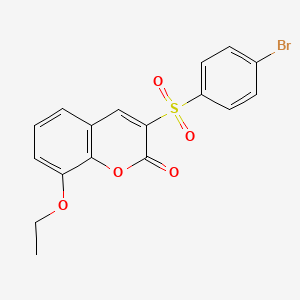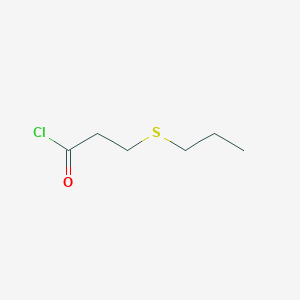
3-Propylsulfanylpropanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylsulfanylpropanoyl chloride is an organic compound with the molecular formula C6H11ClOS. It is also known by its IUPAC name, 3-(propylthio)propanoyl chloride. This compound is characterized by the presence of a propylsulfanyl group attached to a propanoyl chloride moiety. It is primarily used in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 3-Propylsulfanylpropanoyl chloride can be synthesized through the reaction of 3-chloropropionyl chloride with propyl mercaptan (propane-1-thiol) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Amides, esters, or thioesters.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
科学的研究の応用
3-Propylsulfanylpropanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-propylsulfanylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The propylsulfanyl group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used .
類似化合物との比較
3-Chloropropionyl Chloride: Similar in structure but lacks the propylsulfanyl group. It is used in similar acylation reactions but does not undergo the same redox transformations.
Propionyl Chloride: A simpler acyl chloride without the propylsulfanyl group, used primarily in acylation reactions.
3-Propylsulfanylpropanoic Acid: The corresponding carboxylic acid, which can be converted to the acyl chloride but has different reactivity and applications.
Uniqueness: 3-Propylsulfanylpropanoyl chloride is unique due to the presence of both the acyl chloride and propylsulfanyl groups, allowing it to participate in a broader range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
3-propylsulfanylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClOS/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZTICOPLCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540023-27-5 |
Source


|
| Record name | 3-(propylsulfanyl)propanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)propanoic acid](/img/structure/B2537656.png)
![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)
![3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide](/img/structure/B2537661.png)
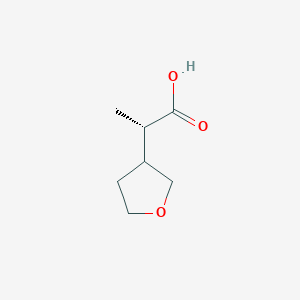
![2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2537665.png)
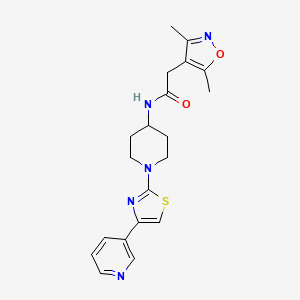

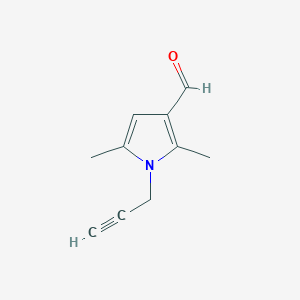
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2537672.png)


